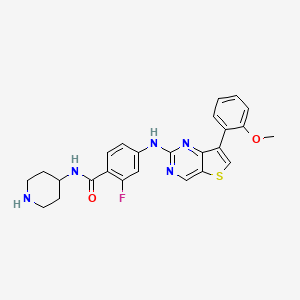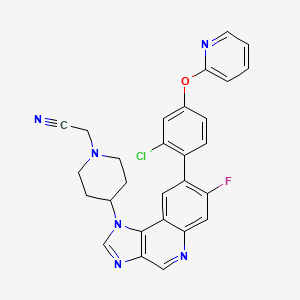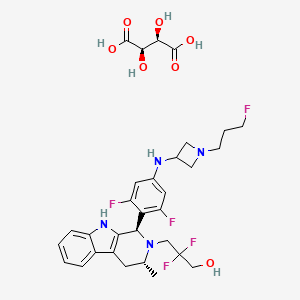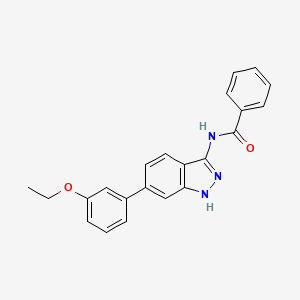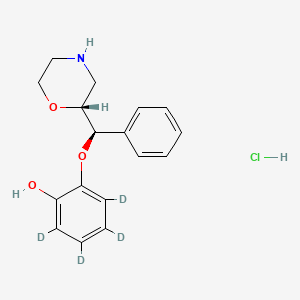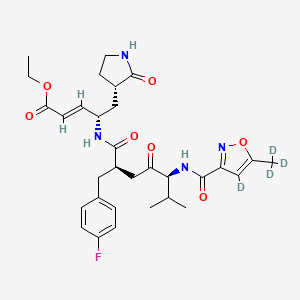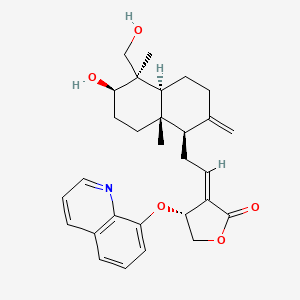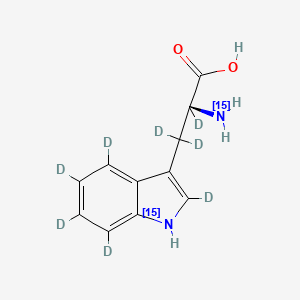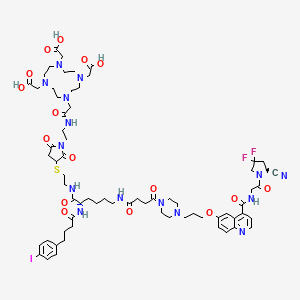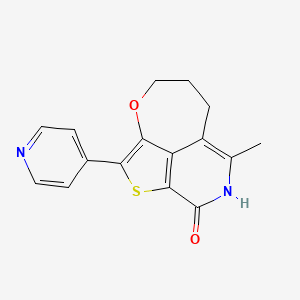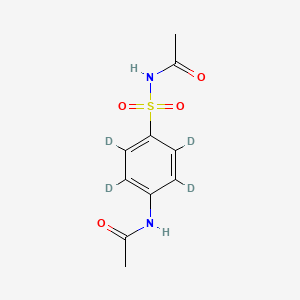
Thyroxine hydrochloride-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyroxine hydrochloride-13C6 is a synthetic, isotopically labeled form of the thyroid hormone thyroxine This compound is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine hydrochloride-13C6 involves the incorporation of carbon-13 isotopes into the thyroxine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Thyroxine hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of thyroxine to its active form, triiodothyronine.
Reduction: Reduction of the iodine atoms in the molecule.
Substitution: Replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Triiodothyronine: The active form of thyroxine.
Deiodinated derivatives: Compounds with fewer iodine atoms.
Scientific Research Applications
Thyroxine hydrochloride-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroxine metabolism.
Biology: Employed in studies of thyroid hormone function and regulation in various biological systems.
Medicine: Used in clinical research to investigate thyroid disorders and the effects of thyroxine replacement therapy.
Industry: Applied in the development of diagnostic assays and therapeutic formulations for thyroid-related conditions.
Mechanism of Action
Thyroxine hydrochloride-13C6 exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target cells, initiating a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include enzymes involved in metabolism, growth factors, and other regulatory proteins. The pathways involved are crucial for maintaining metabolic homeostasis and normal physiological functions.
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Reverse triiodothyronine (rT3): An inactive form of triiodothyronine.
Diiodothyronine (T2): A derivative with two iodine atoms.
Uniqueness
Thyroxine hydrochloride-13C6 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other thyroid hormones and makes it an invaluable tool in research applications.
Properties
Molecular Formula |
C15H12ClI4NO4 |
|---|---|
Molecular Weight |
819.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1; |
InChI Key |
ZQKNYJRYGNGYOT-QTCHCIHISA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)

